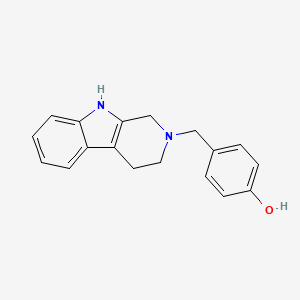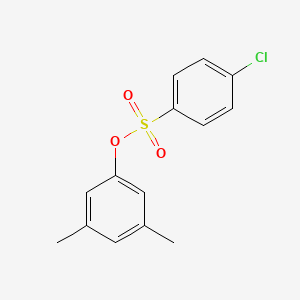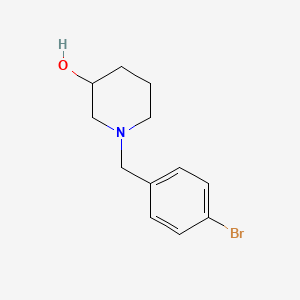![molecular formula C16H18Cl2N2O2 B5095226 6,8-Dichloro-3-[(4-ethylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B5095226.png)
6,8-Dichloro-3-[(4-ethylpiperazin-1-yl)methyl]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-3-[(4-ethylpiperazin-1-yl)methyl]chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of two chlorine atoms at positions 6 and 8 on the chromen-4-one ring, and a 4-ethylpiperazin-1-ylmethyl group at position 3. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3-[(4-ethylpiperazin-1-yl)methyl]chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,8-dichlorochromen-4-one and 4-ethylpiperazine.
Nucleophilic Substitution: The key step involves the nucleophilic substitution reaction between 6,8-dichlorochromen-4-one and 4-ethylpiperazine.
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-3-[(4-ethylpiperazin-1-yl)methyl]chromen-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms, which are good leaving groups.
Oxidation and Reduction: The chromen-4-one ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can also participate in condensation reactions with various aldehydes and ketones to form new chromen-4-one derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium carbonate and solvents like DMF are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted chromen-4-one derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3-[(4-ethylpiperazin-1-yl)methyl]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloro-3-methylchromen-4-one: This compound is structurally similar but lacks the 4-ethylpiperazin-1-ylmethyl group.
6,8-Dichloro-3-methyl-2-(trifluoromethyl)pyrimido[5,4-d]pyrimidin-4(3H)-one: Another similar compound with a different substitution pattern on the chromen-4-one ring.
Uniqueness
6,8-Dichloro-3-[(4-ethylpiperazin-1-yl)methyl]chromen-4-one is unique due to the presence of the 4-ethylpiperazin-1-ylmethyl group, which imparts distinct biological activities and properties compared to other similar compounds. This structural feature enhances its potential as a therapeutic agent and broadens its range of applications in scientific research.
Properties
IUPAC Name |
6,8-dichloro-3-[(4-ethylpiperazin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-2-19-3-5-20(6-4-19)9-11-10-22-16-13(15(11)21)7-12(17)8-14(16)18/h7-8,10H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEUNMQGICHNQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=COC3=C(C2=O)C=C(C=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-Amino-2-(4-ethylbenzoyl)-6-methyl-4-pyridin-3-yl-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone](/img/structure/B5095146.png)
![N-(3,4-dimethoxyphenyl)-1-[(phenylthio)acetyl]-3-piperidinamine](/img/structure/B5095150.png)

![1-Benzhydryl-3-[2-(dimethylamino)ethyl]urea;hydrochloride](/img/structure/B5095155.png)
![6-(4-methoxy-3,5-dinitrophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5095160.png)
![3-chloro-N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5095161.png)
![3-(2-methoxyethyl)-1-[2-(4-methoxyphenyl)ethyl]-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5095173.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B5095194.png)
![2-[(4-chlorophenyl)thio]-N-(3,4-dimethoxyphenyl)propanamide](/img/structure/B5095218.png)
![2-(2-furyl)-5-imino-6-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5095230.png)
![1-(3,4-dichlorophenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B5095239.png)
![2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,5-dimethylphenyl)propanamide](/img/structure/B5095254.png)

